5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Description
Scientific Research Applications
Heterocyclic Compound Chemistry
5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives are part of the broader class of 1,2,4-triazole compounds, notable in organic chemistry for their wide spectrum of biological activity. These compounds are studied for their diverse biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, and low toxicity. This makes them promising candidates for the exploration of chemical structures and biological activity, and the targeted search for biologically active substances (Aksyonova-Seliuk et al., 2018).
Corrosion Inhibition
Derivatives of this compound have been studied as potential corrosion inhibitors. They are investigated for their efficiency in protecting mild steel in acidic environments, with experimental and theoretical studies confirming their effectiveness (Yadav et al., 2013). This research highlights their utility in industrial applications where corrosion resistance is crucial.
Biological Activity and Drug Development
The derivatives of this compound have been explored for their potential as biologically active substances. These studies include the synthesis and evaluation of derivatives for activities like anti-inflammatory (Labanauskas et al., 2004) and antimicrobial actions (Samelyuk & Kaplaushenko, 2013). These compounds are synthesized and then subjected to various pharmacological screenings to assess their effectiveness.
Catalysis
Research into palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes, which include derivatives of the compound, has been conducted. These studies focus on their synthesis, structure, and catalytic activity, particularly in reactions like Suzuki–Miyaura cross-coupling (Turek et al., 2014). This research is significant for the development of new catalytic systems in organic synthesis.
Antitumor Activity
Compounds containing this compound structures have been synthesized and evaluated for their antitumor activity. These studies are crucial in the ongoing search for new and effective anticancer drugs (Narayana et al., 2010).
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-19(2,3)14-7-5-13(6-8-14)17-20-21-18(24)22(17)15-9-11-16(23-4)12-10-15/h5-12H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTWNARMQHTMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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